molecular formula C11H11NO4S B2432700 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile CAS No. 881044-52-6

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile

Cat. No.: B2432700
CAS No.: 881044-52-6
M. Wt: 253.27
InChI Key: WQFDISLFXPCDBN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile is a chemical compound characterized by the presence of a benzodioxine ring fused with a sulfonyl group and a propanenitrile chain

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Propanenitrile Chain: The final step involves the reaction of the sulfonylated benzodioxine with a nitrile-containing reagent under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted benzodioxine derivatives.

Comparison with Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
  • 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Uniqueness: 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanenitrile is unique due to the combination of its benzodioxine ring, sulfonyl group, and propanenitrile chain. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c12-4-1-7-17(13,14)9-2-3-10-11(8-9)16-6-5-15-10/h2-3,8H,1,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFDISLFXPCDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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